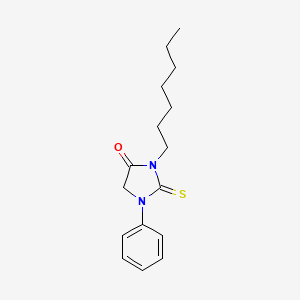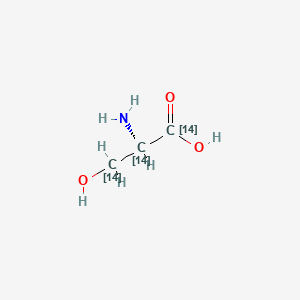
2-(3-(N-Methylacetamido)-2,4,6-triiodophenoxy)valeric acid
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2-(3-(N-Methylacetamido)-2,4,6-triiodophenoxy)valeric acid is a complex organic compound that features a valeric acid backbone with a triiodophenoxy group and an N-methylacetamido substituent
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 2-(3-(N-Methylacetamido)-2,4,6-triiodophenoxy)valeric acid typically involves multiple steps, starting with the iodination of a phenol derivative to introduce the triiodo group. This is followed by the attachment of the N-methylacetamido group through an amide bond formation. The final step involves the esterification or amidation of valeric acid to the iodophenoxy intermediate.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the synthetic route to maximize yield and purity. This could include the use of catalysts, controlled reaction conditions (temperature, pressure, pH), and purification techniques such as recrystallization or chromatography.
Analyse Des Réactions Chimiques
Types of Reactions
2-(3-(N-Methylacetamido)-2,4,6-triiodophenoxy)valeric acid can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to introduce additional functional groups or to modify existing ones.
Reduction: Reduction reactions can be used to remove iodine atoms or to reduce other functional groups.
Substitution: Halogen atoms (iodine) can be substituted with other groups such as hydroxyl, amino, or alkyl groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) are often used.
Substitution: Nucleophilic substitution reactions can be carried out using reagents like sodium hydroxide (NaOH) or ammonia (NH₃).
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation might yield carboxylic acids or ketones, while reduction could produce deiodinated derivatives.
Applications De Recherche Scientifique
Chemistry: Used as a reagent or intermediate in organic synthesis.
Medicine: Could be explored for use in diagnostic imaging or as a therapeutic agent due to its iodine content.
Industry: May be used in the production of specialized chemicals or materials.
Mécanisme D'action
The mechanism of action of 2-(3-(N-Methylacetamido)-2,4,6-triiodophenoxy)valeric acid would depend on its specific application. In biological systems, the iodine atoms could interact with thyroid hormones or enzymes involved in iodine metabolism. The N-methylacetamido group might influence the compound’s binding affinity to certain proteins or receptors.
Comparaison Avec Des Composés Similaires
Similar Compounds
Triiodothyronine (T3): A thyroid hormone with three iodine atoms, similar in its iodine content.
Iodinated Contrast Agents: Used in medical imaging, these compounds also contain multiple iodine atoms.
Uniqueness
2-(3-(N-Methylacetamido)-2,4,6-triiodophenoxy)valeric acid is unique due to its specific combination of functional groups and its potential for diverse applications. Its structure allows for various chemical modifications, making it a versatile compound for research and industrial use.
Propriétés
Numéro CAS |
24340-17-8 |
|---|---|
Formule moléculaire |
C14H16I3NO4 |
Poids moléculaire |
642.99 g/mol |
Nom IUPAC |
2-[3-[acetyl(methyl)amino]-2,4,6-triiodophenoxy]pentanoic acid |
InChI |
InChI=1S/C14H16I3NO4/c1-4-5-10(14(20)21)22-13-9(16)6-8(15)12(11(13)17)18(3)7(2)19/h6,10H,4-5H2,1-3H3,(H,20,21) |
Clé InChI |
HGDMQJNIQBHJNL-UHFFFAOYSA-N |
SMILES canonique |
CCCC(C(=O)O)OC1=C(C=C(C(=C1I)N(C)C(=O)C)I)I |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


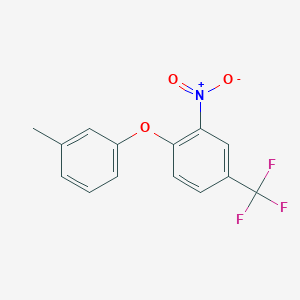
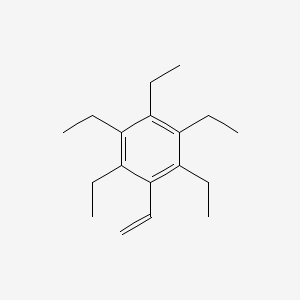
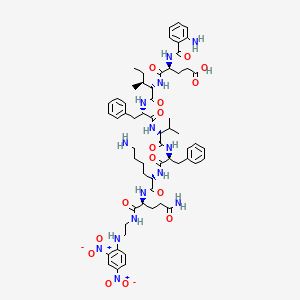
![Methyl o-[(2-pentyl-2-nonenylidene)amino]benzoate](/img/structure/B13788096.png)

![Bis[(4-methyl-1,3,2-dioxaborinan-2-yl)oxy]-diphenylsilane](/img/structure/B13788102.png)
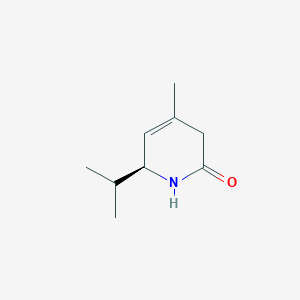
![Ethyl 2-[(2-cyclohexylethyl)amino]-5-fluorobenzoate](/img/structure/B13788106.png)
![1-Oxa-4-thia-7-aza-spiro[4.4]nonane hydrochloride](/img/structure/B13788115.png)

